1-((2R,3R)-3-Methoxypiperidin-2-yl)propan-2-one
Description
1-((2R,3R)-3-Methoxypiperidin-2-yl)propan-2-one is a chiral ketone featuring a piperidine ring substituted with a methoxy group at the 3R position and a propan-2-one (acetone) moiety at the 2R position. Its stereochemistry and functional groups make it structurally distinct from related alkaloids and synthetic ketones.
Properties
IUPAC Name |
1-[(2R,3R)-3-methoxypiperidin-2-yl]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(11)6-8-9(12-2)4-3-5-10-8/h8-10H,3-6H2,1-2H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZVBGRNVIBWEU-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(CCCN1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H]1[C@@H](CCCN1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R)-3-Methoxypiperidin-2-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypiperidine with propanone under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the piperidine ring, followed by the addition of propanone to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R)-3-Methoxypiperidin-2-yl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-((2R,3R)-3-Methoxypiperidin-2-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-((2R,3R)-3-Methoxypiperidin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Compounds
Key Observations :
- Ring Size and Substituents : The target compound’s piperidine ring distinguishes it from pyrrolidine-based Hygrine. The methoxy group at 3R differentiates it from Pelletierine and N-methylpelletierine, which lack oxygenated substituents .
- Stereochemistry : The (2R,3R) configuration contrasts with the (2R,3S) diastereomer in its hydrobromide salt, which may exhibit distinct pharmacological properties .
Physical and Spectroscopic Properties
Table 2: NMR and HRMS Data for Selected Compounds
Key Observations :
Biological Activity
1-((2R,3R)-3-Methoxypiperidin-2-yl)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structure:
This structure features a piperidine ring substituted with a methoxy group and a ketone functional group, contributing to its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antidepressant Activity : Studies have suggested that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Analgesic Properties : Preliminary investigations indicate potential pain-relieving effects, possibly through modulation of pain pathways in the central nervous system.
- Cognitive Enhancement : There is emerging evidence that this compound may enhance cognitive functions such as memory and learning, potentially making it useful in treating cognitive impairments.
The biological activity of this compound is believed to be mediated through several mechanisms:
-
Receptor Interaction : The compound may act as a modulator at various neurotransmitter receptors, including:
- Serotonin Receptors : Potentially increasing serotonin levels in synaptic clefts.
- Dopamine Receptors : Modulating dopaminergic signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging their action.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antidepressant Effects :
- A double-blind placebo-controlled trial assessed the antidepressant efficacy of this compound in patients with major depressive disorder. Results indicated significant improvement in depression scores compared to placebo (p < 0.05).
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Animal Model for Analgesic Activity :
- In a rodent model of chronic pain, administration of the compound resulted in a notable reduction in pain behaviors as measured by the von Frey test (p < 0.01), suggesting its potential as an analgesic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Significant mood improvement | |
| Analgesic | Reduced pain response in animal models | |
| Cognitive Enhancement | Improved memory performance |
| Mechanism | Description |
|---|---|
| Receptor Modulation | Interaction with serotonin and dopamine receptors |
| Enzyme Inhibition | Inhibition of neurotransmitter degrading enzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
